molecular formula C14H11ClO2 B6378281 5-(4-Chloro-2-methylphenyl)-2-formylphenol CAS No. 1261902-79-7

5-(4-Chloro-2-methylphenyl)-2-formylphenol

Cat. No.: B6378281
CAS No.: 1261902-79-7
M. Wt: 246.69 g/mol
InChI Key: NPPSHSLIPYTDNV-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-2-formylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and methyl group attached to the benzene ring, along with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-2-formylphenol typically involves the formylation of 4-chloro-2-methylphenol. One common method is the Vilsmeier-Haack reaction, where 4-chloro-2-methylphenol reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-(4-Chloro-2-methylphenyl)-2-carboxyphenol.

    Reduction: 5-(4-Chloro-2-methylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methyl groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Chloro-2-methylphenol: Similar structure but with the chloro group in a different position, affecting its reactivity.

    4-Fluoro-2-methylphenol: Contains a fluorine atom instead of chlorine, which can significantly alter its chemical properties.

Uniqueness

5-(4-Chloro-2-methylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a chloro group on the phenol ring

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPSHSLIPYTDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685197
Record name 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-79-7
Record name 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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